
2,3-Dihydro-2-phenyl-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a quinolinone core with a phenyl group attached at the 2-position, making it a versatile scaffold for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone typically involves the condensation of 2-aminobenzophenone with aldehydes or ketones. One common method is the Pfitzinger reaction, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base to form the desired quinolinone derivative . Another approach involves the cyclization of N-phenyl anthranilic acid with acetic anhydride .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as boric acid or sodium dihydrogen phosphate can be used under solvent-free conditions to promote the condensation reaction . These methods are advantageous due to their environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the quinolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolinones and dihydroquinolines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,3-Dihydro-2-phenyl-4(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: Similar in structure but with a different nitrogen position.
2-Phenylquinolin-4(1H)-one: Lacks the dihydro component, leading to different reactivity and properties.
2,3-Dihydro-1H-quinolin-4-one: Another structural isomer with distinct chemical behavior.
Uniqueness: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is unique due to its specific substitution pattern and the presence of both a phenyl group and a dihydroquinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZUBFZQVSURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317867 |
Source


|
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-14-0 |
Source


|
| Record name | Azaflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
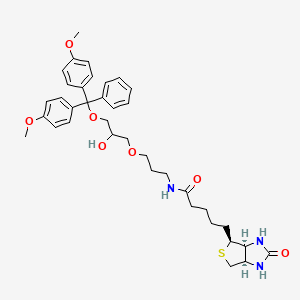

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
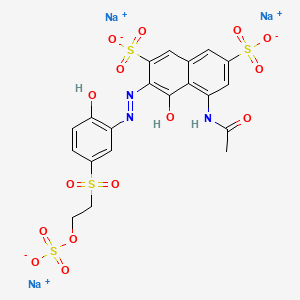

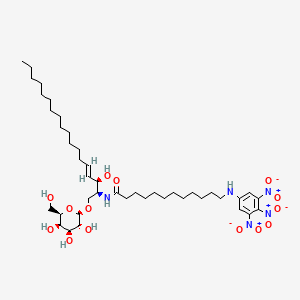
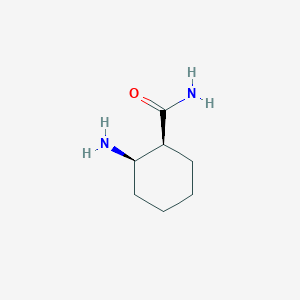
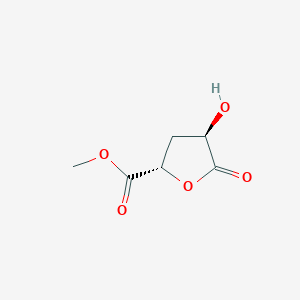

![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)
